1-(Difluoromethyl)naphthalene-3-carboxaldehyde 1-(Difluoromethyl)naphthalene-3-carboxaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15968634
InChI: InChI=1S/C12H8F2O/c13-12(14)11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-7,12H
SMILES:
Molecular Formula: C12H8F2O
Molecular Weight: 206.19 g/mol

1-(Difluoromethyl)naphthalene-3-carboxaldehyde

CAS No.:

Cat. No.: VC15968634

Molecular Formula: C12H8F2O

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)naphthalene-3-carboxaldehyde -

Specification

Molecular Formula C12H8F2O
Molecular Weight 206.19 g/mol
IUPAC Name 4-(difluoromethyl)naphthalene-2-carbaldehyde
Standard InChI InChI=1S/C12H8F2O/c13-12(14)11-6-8(7-15)5-9-3-1-2-4-10(9)11/h1-7,12H
Standard InChI Key GQCNKGCLIJQMEG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=C2C(F)F)C=O

Introduction

1-(Difluoromethyl)naphthalene-3-carboxaldehyde is an organic compound belonging to the class of difluoromethylated aromatic aldehydes. It features a naphthalene ring with a difluoromethyl group (-CF2H) and an aldehyde functional group (-CHO) at the 3-position. This compound is synthesized from naphthalene derivatives through various chemical processes and is not commonly found in nature. Its unique chemical properties make it of interest in fields such as medicinal chemistry and materials science .

Synthesis Methods

The synthesis of 1-(Difluoromethyl)naphthalene-3-carboxaldehyde typically involves the introduction of the difluoromethyl group onto a naphthalene derivative. Common methods include various chemical transformations that require specific reaction conditions to achieve the desired product.

Chemical Reactions and Applications

1-(Difluoromethyl)naphthalene-3-carboxaldehyde can participate in several chemical reactions due to its functional groups. These reactions are crucial for its applications in scientific research, particularly in medicinal chemistry and materials science. The compound's ability to interact with biological targets makes it a candidate for further study in drug development and other biomedical applications.

Additional Notes:

Due to the limited availability of specific research articles directly focused on 1-(Difluoromethyl)naphthalene-3-carboxaldehyde, this article synthesizes general information about its structure and potential applications based on related compounds and chemical principles. Further research is needed to fully explore its properties and uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator